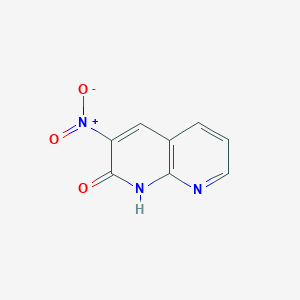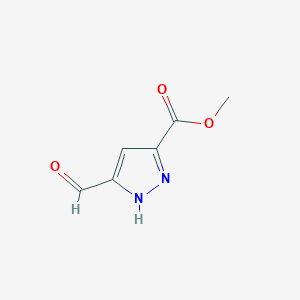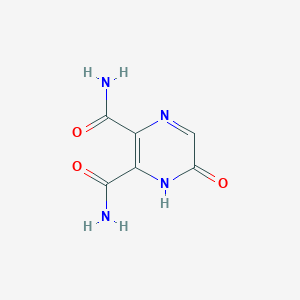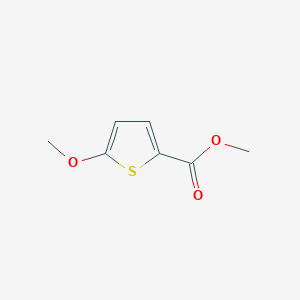
3-硝基-1,8-萘啶-2-醇
描述
3-Nitro-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.15 . The compound is also known by its IUPAC name, 3-nitro [1,8]naphthyridin-2-ol .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been achieved through various methods. One approach involves multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .Molecular Structure Analysis
The InChI code for 3-Nitro-1,8-naphthyridin-2-ol is 1S/C8H5N3O3/c12-8-6 (11 (13)14)4-5-2-1-3-9-7 (5)10-8/h1-4H, (H,9,10,12) .Chemical Reactions Analysis
The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-1,8-naphthyridin-2-ol include a molecular weight of 191.15 and a molecular formula of C8H5N3O3 .科学研究应用
药物化学
3-硝基-1,8-萘啶-2-醇衍生物已证明在各种药物化学应用中具有潜在用途。这些包括抗癌、抗炎、抗菌、抗组胺、降压、抗疟疾、抗血小板聚集和胃抗分泌活性。该化合物在药物化学中的多功能性源于其与不同生物靶标相互作用的能力 .
免疫学
在免疫学研究中,3-硝基-1,8-萘啶-2-醇的衍生物已被研究用于其对免疫细胞的影响。例如,它们已被用于分析CD4+ T细胞上的活化标记,这对理解免疫反应至关重要 .
抗癌特性
该化合物在抗癌研究中显示出前景,特别是在合成具有抗癌特性的功能化衍生物方面。这些衍生物可用于研究癌症生物学的各个方面,包括肿瘤生长抑制和凋亡诱导 .
有机合成
在有机合成领域,3-硝基-1,8-萘啶-2-醇作为合成各种萘啶衍生物的前体。这些衍生物对于开发新的合成方法和创造具有潜在应用的新化合物非常有价值 .
抗菌活性
研究还探索了萘啶衍生物对抗生素活性的增强作用。研究分析了对多重耐药菌株如大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌的抗菌活性,这对于解决抗生素耐药性至关重要。铜绿假单胞菌,这对于解决抗生素耐药性至关重要 .
化学目录
最后,3-硝基-1,8-萘啶-2-醇因其化学性质和用于研究目的的可用性而被编入目录。这包括将其纳入化学数据库,研究人员可以在其中访问有关其结构、性质和潜在用途的信息 .
作用机制
Target of Action
1,8-naphthyridines, a class of compounds to which 3-nitro-1,8-naphthyridin-2-ol belongs, have been found to exhibit diverse biological activities . They have been used in the treatment of bacterial infections and are under clinical investigations for other applications .
Mode of Action
It has been observed that 1,8-naphthyridines can interact with metal ions such as cu+ and cu2+, leading to the quenching of their fluorescence emission . This suggests that 3-Nitro-1,8-naphthyridin-2-ol may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may influence a variety of biochemical pathways, potentially including those involved in bacterial infection processes .
Result of Action
Given the biological activities associated with 1,8-naphthyridines, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
未来方向
The development of methods for the synthesis of 1,8-naphthyridines, including 3-Nitro-1,8-naphthyridin-2-ol, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The potential application of these drugs in neuro-inflammation is suggested, supporting further investigations of the effects of compounds in the therapy of MS, particularly on the aspects regarding activation and inflammation .
生化分析
Biochemical Properties
3-Nitro-1,8-naphthyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . The compound’s interaction with PBPs can inhibit their activity, leading to antibacterial effects. Additionally, 3-Nitro-1,8-naphthyridin-2-ol has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .
Cellular Effects
The effects of 3-Nitro-1,8-naphthyridin-2-ol on cellular processes are profound. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, derivatives of 1,8-naphthyridine, including 3-Nitro-1,8-naphthyridin-2-ol, have shown potential in modulating immune responses by inhibiting cell proliferation and down-regulating pro-inflammatory cytokines such as TNF-α . These effects are crucial for its potential application in treating inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, 3-Nitro-1,8-naphthyridin-2-ol exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with PBPs inhibits bacterial cell wall synthesis, leading to antibacterial activity . Additionally, the compound can modulate gene expression by influencing transcription factors and signaling pathways, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-1,8-naphthyridin-2-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-Nitro-1,8-naphthyridin-2-ol remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 3-Nitro-1,8-naphthyridin-2-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage thresholds and optimizing the therapeutic window is essential for its safe and effective use in clinical settings.
Metabolic Pathways
3-Nitro-1,8-naphthyridin-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 3-Nitro-1,8-naphthyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these transport mechanisms is essential for developing targeted delivery strategies and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 3-Nitro-1,8-naphthyridin-2-ol plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
3-nitro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6(11(13)14)4-5-2-1-3-9-7(5)10-8/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMGZKZEWMHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486343 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5174-89-0 | |
| Record name | 3-Nitro-1,8-naphthyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)









